molecular formula C20H23N3O4S B2514905 1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one CAS No. 877972-14-0

1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one

Cat. No.: B2514905
CAS No.: 877972-14-0
M. Wt: 401.48
InChI Key: QQXLLEOFNCKCDF-UHFFFAOYSA-N
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Description

1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a thiophene ring, a pyrazole ring, and a morpholine ring

Preparation Methods

The synthesis of 1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones and substituted phenylhydrazine . The thiophene ring can be introduced via a subsequent reaction, and the morpholine ring is incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the thiophene and pyrazole rings can participate in π-π interactions. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar compounds to 1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one include other pyrazole derivatives and thiophene-containing compounds. For example:

    1-(2-hydroxy-4-methoxyphenyl)ethanone: Similar in structure but lacks the pyrazole and morpholine rings.

    Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the other functional groups. The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrazole core, which is known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O4SC_{23}H_{22}N_{2}O_{4}S with a molecular weight of approximately 422.5 g/mol. The presence of multiple functional groups—including a pyrazole ring, a thiophene moiety, and a morpholine group—contributes to its biological activity.

PropertyValue
Molecular FormulaC23H22N2O4S
Molecular Weight422.5 g/mol
CAS Number900135-42-4

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The pyrazole moiety is particularly noted for its role as an enzyme inhibitor, which can alter metabolic pathways and influence cellular responses.

Anticancer Activity

Recent studies indicate that compounds containing pyrazole structures exhibit promising anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values indicating moderate to strong activity . The specific compound has not been extensively tested in isolation; however, the structural similarities suggest potential efficacy.

Anti-inflammatory Properties

Compounds with pyrazole and thiophene rings are known to possess anti-inflammatory properties. Research has shown that similar structures can inhibit inflammatory pathways and reduce cytokine production . The presence of the morpholine group may enhance solubility and bioavailability, further contributing to anti-inflammatory effects.

Antimicrobial Activity

The compound's diverse functional groups suggest potential antimicrobial activity. Pyrazoles have been documented to exhibit antibacterial and antifungal properties, making them valuable in treating infections . Further studies are needed to evaluate the specific antimicrobial spectrum of this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Studies : A study on structurally similar pyrazole derivatives reported varying degrees of cytotoxicity against different cancer cell lines, with some showing IC50 values lower than standard chemotherapeutics .
  • Anti-inflammatory Activity : Research indicated that compounds with similar scaffolds significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .
  • Enzyme Inhibition : Investigations into the mechanism of action revealed that certain pyrazole derivatives act as competitive inhibitors for key enzymes involved in cancer metabolism .

Properties

IUPAC Name

1-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-26-17-5-2-4-14(20(17)25)16-12-15(18-6-3-11-28-18)21-23(16)19(24)13-22-7-9-27-10-8-22/h2-6,11,16,25H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXLLEOFNCKCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2CC(=NN2C(=O)CN3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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